2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid
Description
Properties
CAS No. |
87361-86-2 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(6H-pyrrolo[2,3-f]quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H10N2O2/c16-12(17)6-8-7-15-13-9(8)3-4-11-10(13)2-1-5-14-11/h1-5,7,14H,6H2,(H,16,17) |
InChI Key |
PDOGNPOBQINZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC=C3C(=CN=C3C2=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid typically involves the construction of the pyrroloquinoline core followed by the introduction of the acetic acid moiety. One common method involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet–Spengler reaction, accompanied by cyclization and oxidation, is often employed to construct the pyrroloquinoline core . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid is a compound with a pyrroloquinoline structure, featuring a pyrrole and a quinoline moiety. It has a molecular weight of approximately 226.23 g/mol. The applications of this compound span various scientific research fields.
Pharmaceutical Development
This compound is used as a lead compound in pharmaceutical development. Its carboxylic acid group (-COOH) enables various reactions, which is significant in creating derivatives with enhanced biological activity or improved solubility. Research indicates potential anti-inflammatory and analgesic effects, likely through modulating biochemical pathways involved in pain and inflammation responses. Compounds with similar structures have demonstrated anticancer properties, suggesting potential therapeutic applications.
Biological Activities and Interactions
Interaction studies involving this compound are focused on its binding affinity with biological targets like enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential side effects. Preliminary data suggests that it may interact with specific proteins involved in inflammatory processes, indicating a pathway for therapeutic intervention.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is due to the functional groups in its structure. The carboxylic acid group can undergo reactions such as:
- Esterification
- Amide formation
- Salt formation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization reactions
- Cross-coupling reactions
- Functional group modifications
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Structural Similarity and Biological Properties
Several compounds share structural similarities with this compound. Compounds incorporating the quinoline ring system exhibit diverse biological and pharmaceutical activities, such as:
- Antituberculosis
- Antiplasmodial
- Antibacterial
- Antihistamine
- Antifungal
- Antimalarial
- Anti-HIV
- Anticancer
- Anti-inflammatory
- Antihypertensive
- Antioxidant activities
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Multicomponent Reaction (MCR) Approaches
- 2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid: While explicit synthesis details are absent, analogous compounds (e.g., furoquinolin-3-yl acetic acids) are synthesized via MCRs involving 8-hydroxyquinoline, arylglyoxals, and Meldrum’s acid. These reactions typically proceed in two stages: initial condensation in acetonitrile (MeCN) followed by acid-mediated cyclization .
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Synthesized via a one-pot MCR with 68% yield .
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-3-yl)acetic acid : Achieved a higher yield (74%) under similar conditions, attributed to optimized stoichiometry and acid treatment .
Structural and Functional Comparisons
Core Heterocyclic Systems
- Pyrroloquinoline vs.
- Furan vs. Pyrrole: Furoquinoline derivatives (e.g., furo[3,2-h]quinolin-3-yl acetic acid) replace the pyrrole with a furan ring, reducing basicity but improving metabolic stability due to oxygen’s electronegativity .
Substituent Effects
- Methoxy Groups: The 4-methoxyphenyl substituent in furoquinoline derivatives enhances solubility and electronic effects, as seen in improved yields (68–74%) compared to non-substituted analogues .
Physicochemical Properties
Solubility and Stability
- Free Acid vs. Hydrochloride Salts : The hydrochloride salt of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid () shows enhanced aqueous solubility compared to free acids, a critical factor for drug delivery .
- Methoxy Substitutions: Methoxy groups in furoquinoline derivatives improve solubility in polar solvents (e.g., MeCN) .
Spectroscopic Characterization
- 2D-NMR Correlations: Key HMBC correlations (e.g., H2-1 to C-2 in furoquinoline derivatives) confirm acetic acid attachment to heterocyclic cores .
- Mass Spectrometry: High-resolution MS (HRMS) data for analogues validate molecular formulae (e.g., C20H15NO4 for 2-(2-(4-methoxyphenyl)furoquinolin-3-yl)acetic acid) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via microwave-assisted Leimgruber-Batcho reactions for pyrroloquinoline scaffolds, followed by acetic acid side-chain coupling using carbodiimide-mediated esterification and hydrolysis . For purity ≥97%, employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : Use ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., pyrroloquinoline ring protons at δ 6.8–8.2 ppm) and X-ray crystallography to resolve fused-ring planarity (dihedral angles <5° between pyrrole and quinoline moieties) . Mass spectrometry (HRMS-ESI) should match the theoretical molecular weight (C₁₃H₁₀N₂O₂: 234.21 g/mol) .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodology :
- Protein-protein interaction (PPI) disruption : Use AlphaScreen assays targeting HIV-1 integrase (IN)-LEDGF/p75 binding (IC₅₀ values <50 μM indicate activity) .
- Antiviral activity : Measure HIV-1 p24 antigen reduction in human PBMCs (EC₅₀ <10 μM) and cytotoxicity via MTT assays (CC₅₀ >100 μM) .
Advanced Research Questions
Q. What is the molecular mechanism of action for this compound in HIV-1 inhibition?
- Methodology : Characterize allosteric modulation of HIV-1 integrase using surface plasmon resonance (SPR) to quantify IN-LEDGF/p75 binding kinetics (KD <5 μM) . Validate structural perturbations via cryo-EM or co-crystallography (e.g., displacement of IN α1-helix residues Glu-170/His-171) .
Q. How do resistance mutations (e.g., A128T in HIV-1 integrase) affect its efficacy?
- Methodology : Engineer mutant viral strains via site-directed mutagenesis and compare replication kinetics (MT-4 cell assays). LEDGINs retain activity against raltegravir-resistant strains (e.g., EC₅₀ shifts <3-fold for N155H/Q148H mutants) due to distinct binding pockets .
Q. What computational strategies improve the design of derivatives with enhanced potency?
- Methodology :
- Pharmacophore modeling : Use Schrödinger’s Phase to align 2-(quinolin-3-yl)acetic acid derivatives with IN CCD dimer interfaces .
- Molecular dynamics (MD) : Simulate ligand-induced conformational changes (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How to resolve contradictions in reported activity data across studies?
- Methodology : Cross-validate using orthogonal assays (e.g., IN catalytic activity vs. PPI inhibition). For example, LEDGINs may suppress 3′-processing activity (IC₅₀ = 35 μM) despite primary PPI targeting . Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry .
Q. What structure-activity relationship (SAR) insights guide derivative optimization?
- Methodology :
- Core modifications : Replace quinoline with pyrroloquinoline to enhance π-π stacking (e.g., 10-fold potency improvement in EC₅₀) .
- Side-chain engineering : Introduce methyl or trifluoromethyl groups at C-2 to improve metabolic stability (t₁/₂ >2 hours in liver microsomes) .
Q. How to assess off-target effects or cytotoxicity in primary cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
